molecular formula C8H12ClNO B1390008 4-Methoxy-3-methylaniline hydrochloride CAS No. 1185297-84-0

4-Methoxy-3-methylaniline hydrochloride

Cat. No. B1390008
CAS RN: 1185297-84-0
M. Wt: 173.64 g/mol
InChI Key: NNYFNTCIDWGWJU-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11NO.HCl . It is used in the production of 8-methoxy-7-methylalloxazine .


Synthesis Analysis

The synthesis of 4-Methoxy-3-methylaniline hydrochloride involves several steps . The reaction conditions involve the use of hydrogen chloride and water in ethanol, under reflux for 4 hours .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylaniline hydrochloride consists of a benzene ring substituted with a methoxy group and a methylamino group . The molecular weight of the compound is 173.64 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methoxy-3-methylaniline hydrochloride include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .

Scientific Research Applications

Antibacterial Activity

4-Methoxy-3-methylaniline hydrochloride has been utilized in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which exhibit potent antibacterial activity against Gram-positive organisms. These compounds, due to their ability to inhibit bacterial DNA polymerase IIIC, have shown effectiveness in protecting mice from lethal infections and have potential as antibacterial agents (Zhi et al., 2005).

Catalysis in Hydroaminoalkylation

The compound plays a role in the field of catalysis, specifically in hydroaminoalkylation reactions. It has been shown that N,O-chelating ligands, when reacted with 4-methoxy-N-methylaniline, enhance reactivity, indicating its utility in complex chemical reactions (Garcia et al., 2013).

Photochemical Studies

In photochemical research, 4-Methoxy-3-methylaniline hydrochloride has been used to study the generation of nitrenium ions, which are important reactive intermediates in many chemical processes. The study of its photodecomposition provides valuable insights into the behavior of such reactive species (Chiapperino & Falvey, 1997).

Synthesis of Dye Intermediates

This chemical is also significant in the synthesis of dye intermediates. It has been used to create various compounds with potential applications in dye manufacturing, demonstrating its versatility in industrial chemistry (Bo, 2007).

Photoelectrochemistry and Spectroscopy

In the field of material science, particularly in the study of polyanilines, 4-Methoxy-3-methylaniline hydrochloride has been instrumental. It contributes to the understanding of the photoelectrochemical and spectroscopic properties of substituted polyanilines, a class of conducting polymers (Kilmartin & Wright, 1999).

Safety and Hazards

4-Methoxy-3-methylaniline hydrochloride is considered hazardous. It is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-5-7(9)3-4-8(6)10-2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYFNTCIDWGWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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